Methyl 3-(methyl(tert-pentyl)amino)propanoate
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Overview
Description
Methyl 3-(methyl(tert-pentyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is synthesized through the reaction of acids with alcohols, resulting in a structure that includes a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methyl(tert-pentyl)amino)propanoate can be achieved through various methods. One common approach involves the esterification of amino acids using methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the use of bases such as CH3COOLi, CH3COONa, and CH3COOK, with CH3COOCs and 18-crown-6-ether in toluene providing high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced catalysts can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methyl(tert-pentyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(methyl(tert-pentyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other consumer products.
Mechanism of Action
The mechanism of action of Methyl 3-(methyl(tert-pentyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(methyl(tert-pentyl)amino)propanoate can be compared with other similar esters, such as:
Methyl acetate: Known for its use as a solvent and in the production of adhesives.
Ethyl acetate: Commonly used in nail polish removers and as a solvent in various industrial processes.
Isopropyl butyrate: Used in the fragrance industry for its pleasant odor.
These compounds share similar chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in its specific uses and reactions.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(2-methylbutan-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-10(2,3)11(4)8-7-9(12)13-5/h6-8H2,1-5H3 |
InChI Key |
LXPFEDQDYSWAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N(C)CCC(=O)OC |
Origin of Product |
United States |
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